3-Bromo-2,4-dichlorobenzaldehyde
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Overview
Description
3-Bromo-2,4-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichlorobenzaldehyde typically involves the bromination of 2,4-dichlorobenzaldehyde. This can be achieved through the following steps:
Starting Material: 2,4-Dichlorobenzaldehyde.
Bromination Reaction: The bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is usually conducted in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-dichlorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-amino-2,4-dichlorobenzaldehyde or 3-alkoxy-2,4-dichlorobenzaldehyde.
Oxidation Product: 3-Bromo-2,4-dichlorobenzoic acid.
Reduction Product: 3-Bromo-2,4-dichlorobenzyl alcohol.
Scientific Research Applications
3-Bromo-2,4-dichlorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the effects of halogenated benzaldehydes on biological systems.
Mechanism of Action
The mechanism by which 3-Bromo-2,4-dichlorobenzaldehyde exerts its effects depends on its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect pathways related to oxidative stress, apoptosis, or signal transduction, depending on the context of its use.
Comparison with Similar Compounds
2,4-Dichlorobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-chlorobenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity and applications.
2,4,6-Trichlorobenzaldehyde: Contains an additional chlorine atom, which can influence its chemical behavior and applications.
Uniqueness: 3-Bromo-2,4-dichlorobenzaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which confer distinct reactivity and potential for diverse applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-bromo-2,4-dichlorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAPYROPARINOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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